Phthalate de diphényle-d4

Vue d'ensemble

Description

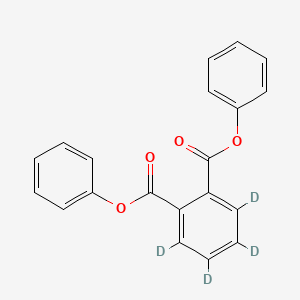

Diphenyl phthalate-d4 is a deuterium-labeled version of Diphenyl phthalate . It is used in research and has a molecular weight of 318.32 .

Synthesis Analysis

Phthalates are formed from phthalic acids and alcohols with 1–14 carbon atoms . They are extensively used as additives in the production of plastics and related products . The sample treatment methods of phthalates in water samples mainly include liquid-liquid extraction, liquid-liquid microextraction, solid-phase extraction, solid-phase microextraction, and their derivative techniques .Molecular Structure Analysis

The linear formula of Diphenyl phthalate is C6H4-1,2- (CO2C6H5)2 . It has a molecular weight of 318.32 .Chemical Reactions Analysis

Phthalates can migrate easily from products into the environment and pollute food, water, and air . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .Physical And Chemical Properties Analysis

Diphenyl phthalate-d4 is a solid substance at 20°C . It has a molecular weight of 318.33 .Applications De Recherche Scientifique

Surveillance environnementale

Phthalate de diphényle-d4: est souvent utilisé comme étalon interne dans les études environnementales pour surveiller la présence d'esters de phtalate dans divers écosystèmes. Sa forme deutérée fournit un label isotopique stable qui est essentiel pour une quantification précise dans les analyses par spectrométrie de masse. Cette application est cruciale pour évaluer l'impact de la pollution industrielle et garantir le respect des réglementations de sécurité environnementale .

Analyse de la sécurité alimentaire

Dans la recherche sur la sécurité alimentaire, This compound sert d'étalon fiable pour détecter la contamination des produits alimentaires par les phtalates, qui sont des perturbateurs endocriniens connus. La stabilité du composé dans les conditions analytiques permet de développer des méthodes robustes pour tester les résidus de phtalates dans des matrices alimentaires complexes, garantissant la sécurité des consommateurs .

Science des matériaux

Les chercheurs utilisent This compound dans le domaine de la science des matériaux pour étudier la lixiviation des phtalates des plastiques. En suivant le composé deutéré, les scientifiques peuvent mieux comprendre les schémas de migration des plastifiants des produits de consommation vers l'environnement ou les produits alimentaires, ce qui a des implications pour la conception des matériaux et la santé publique .

Recherche pharmaceutique

Dans la recherche pharmaceutique, This compound est utilisé pour étudier la stabilité et l'intégrité des formulations médicamenteuses. Sa présence peut indiquer des interactions entre les composés médicamenteux et les emballages plastiques, ce qui est essentiel pour garantir la sécurité et l'efficacité des produits pharmaceutiques .

Développement de méthodes analytiques

This compound: joue un rôle important dans le développement de nouvelles méthodes analytiques. En tant qu'étalon interne, il aide à l'étalonnage des instruments et à la validation des méthodes de détection des phtalates dans divers échantillons, allant des matrices environnementales aux matrices biologiques .

Mécanisme D'action

Target of Action

Diphenyl phthalate-d4, like other phthalates, primarily targets the endocrine system . These compounds are known as endocrine-disrupting chemicals (EDCs), which can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Diphenyl phthalate-d4 interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The biochemical pathways affected by Diphenyl phthalate-d4 are primarily those involved in neurodevelopment. Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Pharmacokinetics

It is known that phthalates are absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The bioavailability of Diphenyl phthalate-d4 would be influenced by these processes, but specific data is currently unavailable.

Result of Action

The molecular and cellular effects of Diphenyl phthalate-d4’s action are primarily observed in the nervous system. It can induce neurological disorders by interfering with the normal functioning of the endocrine system . This interference can lead to disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The action, efficacy, and stability of Diphenyl phthalate-d4 can be influenced by various environmental factors. Phthalates are known to be persistent in the environment and can be found in air, soil, and water . Their widespread presence in the environment means that exposure can occur through various routes, potentially influencing the action and efficacy of these compounds .

Avantages Et Limitations Des Expériences En Laboratoire

Diphenyl phthalate-d4 has a number of advantages and limitations for lab experiments. One of the main advantages of Diphenyl phthalate-d4 is its low cost, as it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize, and can be separated from other compounds using column chromatography. However, it is important to note that Diphenyl phthalate-d4 is not very stable, and can be degraded by light and heat. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are a number of future directions for Diphenyl phthalate-d4 research. One potential direction is to further study the mechanism of action of Diphenyl phthalate-d4 and its effects on enzyme-catalyzed reactions. Additionally, further research could be done to develop more efficient methods of synthesizing Diphenyl phthalate-d4, as well as methods of stabilizing the compound. Additionally, further research could be done to identify new applications for Diphenyl phthalate-d4, such as in the study of drug metabolism or in the study of enzyme kinetics. Finally, further research could be done to identify potential risks or side effects associated with the use of Diphenyl phthalate-d4 in laboratory experiments.

Safety and Hazards

Propriétés

IUPAC Name |

diphenyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNAQMUDCDVSLT-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334588 | |

| Record name | Diphenyl Phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1398065-61-6 | |

| Record name | Diphenyl Phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)